molecular formula C10H10BrNO B8566497 7-bromo-8-methyl-3,4-dihydroisoquinolin-1(2H)-one

7-bromo-8-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B8566497
M. Wt: 240.10 g/mol
InChI Key: PADOGGSLZAJVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-8-methyl-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

7-bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C10H10BrNO/c1-6-8(11)3-2-7-4-5-12-10(13)9(6)7/h2-3H,4-5H2,1H3,(H,12,13)

InChI Key

PADOGGSLZAJVTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)NCC2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To cooled conc. H2SO4 (10 mL) was added 8-methyl-3,4-dihydroisoquinolin-1(2H)-one (76b, 1 g, 6.21 mmol) and the reaction mixture was stirred for 10 minutes. NBS (1.1 g, 6.21 mmol) was added and the reaction mixture stirred at 60° C. for 2 hours. The mixture was cooled to room temperature and poured into ice-water (30 mL) with stirring. The suspension was extracted with EtOAc (3×20 mL). The combined organic layers were washed with water (20 mL) and brine (20 mL), dried over Na2SO4, filtered, and concentrated in vacuum. The residue was purified by column chromatography (petroleum ether/EtOAc=1:1) to give 7-bromo-8-methyl-3,4-dihydroisoquinolin-1(2H)-one (76c, 0.63 g, 42%) as a white solid.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
30 mL
Type
solvent
Reaction Step Four

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